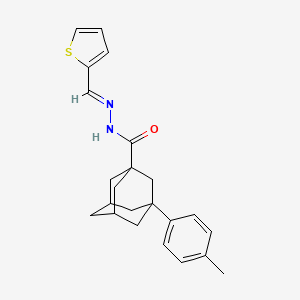
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine, also known as 4-Me-MPH, is a stimulant drug that has been gaining attention in recent years due to its potential applications in scientific research. This compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4-Me-MPH has unique properties that make it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is similar to that of methylphenidate. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their availability in the brain. This leads to increased activity in the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased energy. However, the effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are relatively mild compared to other stimulants, which makes it a useful tool for studying the neural mechanisms underlying behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine in laboratory experiments is its relatively mild effects. This makes it easier to study the specific neural mechanisms underlying behavior and cognition without confounding factors such as extreme changes in heart rate or blood pressure. However, one limitation of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is that it is a relatively new compound, and there is still much to learn about its effects and potential applications.
Orientations Futures
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. One area of interest is the potential use of this compound in the treatment of ADHD and other cognitive disorders. Researchers are also interested in studying the long-term effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine use, as well as its potential for abuse and addiction. Additionally, there is ongoing research on the neural mechanisms underlying attention, motivation, and reward processing, and 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is a promising tool for studying these processes.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This compound is then reacted with methyl iodide to form 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. The synthesis process is relatively complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can have a range of effects on behavior and cognition. Researchers have used 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine to study the neural mechanisms underlying attention, motivation, and reward processing.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQLLWISKIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)

methanol](/img/structure/B5758263.png)





![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)


